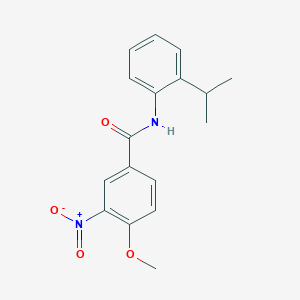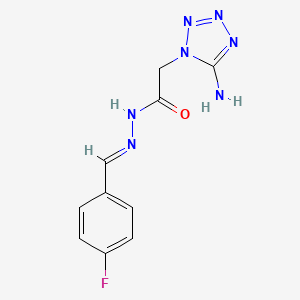
N-(2-isopropylphenyl)-4-methoxy-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-isopropylphenyl)-4-methoxy-3-nitrobenzamide is a compound that falls within the broader category of nitrobenzamides. Research in this area often focuses on understanding the synthesis, structural characterization, and the exploration of physical and chemical properties of such compounds. These studies are fundamental for developing applications in various fields, including material science, catalysis, and potentially pharmacology, although drug-related uses are excluded from this discussion.
Synthesis Analysis
The synthesis of closely related compounds involves cyclometalation reactions, where N-methoxy-4-nitrobenzamide acts as a precursor undergoing C–H bond activation in the presence of metal catalysts (Zhou et al., 2018). These methodologies could potentially be adapted for synthesizing this compound by altering the starting materials to include the isopropylphenyl moiety.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
The study by Mishra et al. (2018) explores the corrosion inhibition efficacy of N-phenyl-benzamide derivatives on mild steel in acidic conditions. It highlights how methoxy and nitro substituents influence inhibition behavior, with methoxy substituents enhancing and nitro substituents decreasing efficiency. The derivatives showed high efficiency in protecting mild steel against corrosion, supported by experimental and computational findings Mishra et al., 2018.
Polymer Stability
Blinco et al. (2008) discuss the application of profluorescent nitroxides as sensors for radical-mediated oxidative damage in polymers. These compounds provide an innovative method for early detection of polymer degradation due to environmental factors, offering potential advancements in the monitoring of polymer stability and longevity Blinco et al., 2008.
Catalysis and Chemical Reactions
Zhou et al. (2018) synthesized cyclometalated complexes of N-methoxy-4-nitrobenzamide with rhodium, iridium, and ruthenium, showcasing their potential as catalysts in C–H bond functionalization reactions. This study not only provides insights into the mechanism of these reactions but also opens new avenues for the development of efficient catalysts in organic synthesis Zhou et al., 2018.
Antibacterial Activity
Saeed et al. (2010) investigated the antibacterial properties of nickel (II) and copper (II) complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide. The study highlights the potential of these compounds in fighting bacterial infections, with the complexes showing greater efficacy than their ligand counterparts Saeed et al., 2010.
Photopolymerization
Guillaneuf et al. (2010) present a study on nitroxide-mediated photopolymerization, introducing a new compound that acts as a photoiniferter. This work contributes to the development of photopolymers with improved properties and expands the applications of photopolymerization in materials science Guillaneuf et al., 2010.
Propiedades
IUPAC Name |
4-methoxy-3-nitro-N-(2-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11(2)13-6-4-5-7-14(13)18-17(20)12-8-9-16(23-3)15(10-12)19(21)22/h4-11H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAKQJZOOUDULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]-N-phenylacetamide](/img/structure/B5549847.png)


![2,6-difluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5549875.png)

![N'-benzylidene-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5549889.png)
![2-(3-methoxypropyl)-8-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5549892.png)
![methyl 3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5549898.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5549906.png)


![8-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549935.png)
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5549945.png)
![5-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5549951.png)